molecular formula C10H7N3O4S2 B11699306 3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11699306
M. Wt: 297.3 g/mol
InChI Key: SXMCJSLCSAKPNR-WCIBSUBMSA-N
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Description

3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, 3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

The compound’s potential therapeutic properties are being explored in medicine. It has shown promise in preliminary studies as an antimicrobial agent and is being investigated for its potential use in treating various infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it valuable in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-BENZYL-5-(2-HYDROXY-3-NITROBENZYLIDENE)-2-THIOXOTHIAZOLIDIN-4-ONE
  • 4-HYDROXY-3-NITROPHENYLACETIC ACID

Uniqueness

Compared to similar compounds, 3-[(Z)-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and nitrophenyl group make it particularly effective in interacting with biological targets, setting it apart from other related compounds .

Properties

Molecular Formula

C10H7N3O4S2

Molecular Weight

297.3 g/mol

IUPAC Name

3-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7N3O4S2/c14-8-2-1-6(3-7(8)13(16)17)4-11-12-9(15)5-19-10(12)18/h1-4,14H,5H2/b11-4-

InChI Key

SXMCJSLCSAKPNR-WCIBSUBMSA-N

Isomeric SMILES

C1C(=O)N(C(=S)S1)/N=C\C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

C1C(=O)N(C(=S)S1)N=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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